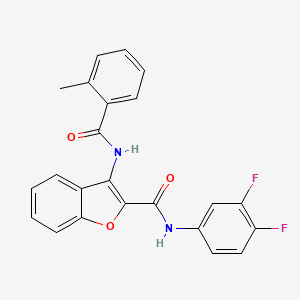

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

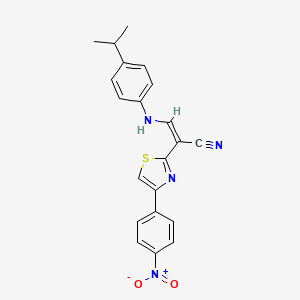

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, also known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Applications De Recherche Scientifique

Material Science and Organic Chemistry

- Heterocyclic Compound Synthesis : The reaction of manganese(III) acetate with diphenyl disulphide in the presence of unsaturated amides, including benzamides, leads to the formation of various cyclic products such as dihydro-1,3-oxazoles and pyrrolidines. This method represents a new route to heterocycles, which are core structures in many pharmaceuticals and advanced materials (Samii et al., 1987).

Medicinal Chemistry and Pharmacology

Dopamine Receptor Imaging Agents : Iodobenzamide analogs, including derivatives with benzofuran structures, have been synthesized and evaluated for their potential as D-2 dopamine receptor imaging agents. These compounds, particularly those with benzofuran rings, showed promising binding affinities, highlighting their potential in CNS dopamine receptor imaging (Murphy et al., 1990).

Anticancer Activity : Research into benzamides and their derivatives, including those with benzofuran moieties, has revealed their potential in cancer treatment. Some benzofuran derivatives have been identified to possess significant anti-inflammatory and antifertility activities, in addition to potential anticancer properties, underscoring the versatility of these compounds in drug development (Saksena et al., 1971).

Molecular Docking and Enzyme Inhibition

- Molecular Docking Studies : In silico molecular docking has been employed to evaluate the binding energies and ligand–receptor interactions of benzamides and their derivatives, aiming at identifying new compounds with potential sigma-1 receptor agonist properties and anticancer activity. This approach facilitates the discovery of molecules with high binding affinity and specificity towards targeted receptors, opening avenues for the development of novel therapeutics (Youssef et al., 2020).

Synthesis and Structural Analysis

- Regioselective Synthesis : Innovative methodologies for the regioselective synthesis of benzofuran-3-carboxamides have been developed, showcasing the strategic use of catalysis to access diverse and novel compounds. These synthetic routes enable the exploration of benzofuran derivatives for various applications, including their potential biological activities (Xia & Lee, 2014).

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O3/c1-13-6-2-3-7-15(13)22(28)27-20-16-8-4-5-9-19(16)30-21(20)23(29)26-14-10-11-17(24)18(25)12-14/h2-12H,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVHOAQWVMCQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)

![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)

![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)

![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2658734.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)